molecular formula C21H26O B12618060 2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one CAS No. 960591-77-9

2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one

Cat. No.: B12618060
CAS No.: 960591-77-9
M. Wt: 294.4 g/mol
InChI Key: GBVQRZRQYFHWPD-UHFFFAOYSA-N
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Description

2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one is an organic compound with a complex structure It is a derivative of phenylpropanone, characterized by the presence of two isopropyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of isopropyl groups and phenyl rings makes it particularly valuable in certain synthetic and industrial processes.

Properties

CAS No.

960591-77-9

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-1-phenylpropan-1-one

InChI

InChI=1S/C21H26O/c1-14(2)18-12-9-13-19(15(3)4)20(18)16(5)21(22)17-10-7-6-8-11-17/h6-16H,1-5H3

InChI Key

GBVQRZRQYFHWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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